molecular formula C19H17N3O B13944184 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- CAS No. 62538-91-4

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl-

Cat. No.: B13944184
CAS No.: 62538-91-4
M. Wt: 303.4 g/mol
InChI Key: IKYDRWYTHOKQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- is a complex organic compound with the molecular formula C19H17N3O . This compound belongs to the class of imidazo-diazepines, which are known for their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions .

Scientific Research Applications

9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar compounds to 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- include:

These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 3-methyl-9-propionyl- lies in its specific substituents and the resulting biological and chemical properties .

Properties

CAS No.

62538-91-4

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)propan-1-one

InChI

InChI=1S/C19H17N3O/c1-3-18(23)22-15-9-5-4-8-14(15)19-20-12-13(2)21(19)16-10-6-7-11-17(16)22/h4-12H,3H2,1-2H3

InChI Key

IKYDRWYTHOKQJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3=NC=C(N3C4=CC=CC=C41)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.